

Sulfo-Cyanine5.5 amine CAS number and chemical information

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Compound of Interest

Compound Name: Sulfo-Cyanine5.5 amine

Cat. No.: B12409592

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An In-Depth Technical Guide to Sulfo-Cyanine5.5 Amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Sulfo-Cyanine5.5 amine**, a water-soluble, far-red fluorescent dye. It is designed to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering detailed chemical information, experimental protocols, and a visual representation of a common experimental workflow.

Core Chemical and Physical Properties

Sulfo-Cyanine5.5 amine is a highly hydrophilic fluorescent dye, a characteristic conferred by its four sulfonate groups. This high water solubility makes it an excellent candidate for biological applications in aqueous environments. The primary aliphatic amine group allows for its covalent attachment to various electrophilic groups on target molecules such as proteins, antibodies, and nucleic acids.^{[1][2]}

The key quantitative data for **Sulfo-Cyanine5.5 amine** (CAS Number: 2183440-46-0) are summarized in the table below for easy reference and comparison.^{[2][3][4][5][6]}

| Property | Value | Source |
|---------------------------------------|--|---|
| CAS Number | 2183440-46-0 | [2] [3] [4] [5] [6] |
| Molecular Formula | C ₄₆ H ₅₄ K ₂ N ₄ O ₁₃ S ₄ | [3] |
| Molecular Weight | 1077.41 g/mol | [2] [3] |
| Excitation Maximum (λ _{ex}) | ~673 nm | [2] [3] |
| Emission Maximum (λ _{em}) | ~691 nm | [2] [3] |
| Extinction Coefficient (ε) | ~195,000 - 211,000 M ⁻¹ cm ⁻¹ | [2] [3] |
| Fluorescence Quantum Yield (Φ) | ~0.21 | [2] |
| Solubility | Good in water, DMF, and DMSO | [2] [3] |
| Appearance | Dark blue solid | [2] |

Experimental Protocols

The primary amine group of **Sulfo-Cyanine5.5 amine** makes it suitable for conjugation to molecules containing accessible carboxylic acid groups. A common and efficient method for this is the two-step carbodiimide crosslinking reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This method minimizes self-polymerization of the molecule to be labeled.

Two-Step EDC/Sulfo-NHS Coupling of Sulfo-Cyanine5.5 Amine to a Carboxyl-Containing Protein

This protocol describes a general method for the covalent conjugation of **Sulfo-Cyanine5.5 amine** to a protein with available carboxyl groups (e.g., on aspartic or glutamic acid residues).

I. Materials

- Protein: Target protein with accessible carboxyl groups, dissolved in an amine-free buffer.
- Sulfo-Cyanine5.5 amine**

- Activation Buffer: 0.1M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.
- EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide): Prepare fresh.
- Sulfo-NHS (N-hydroxysulfosuccinimide): Prepare fresh.
- Quenching Solution: 1M Tris-HCl, pH 8.5, or 1M hydroxylamine, pH 8.5.
- Purification Column: Desalting or size-exclusion chromatography column appropriate for the size of the protein.

II. Procedure

Step 1: Activation of Protein Carboxyl Groups

- Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
- Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. A 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS over the protein is a good starting point.
- Add the EDC and Sulfo-NHS solutions to the protein solution.
- Incubate for 15-30 minutes at room temperature with gentle mixing.

Step 2: Removal of Excess EDC/Sulfo-NHS

- To prevent EDC from reacting with the **Sulfo-Cyanine5.5 amine**, it is crucial to remove the excess activation reagents.
- Pass the reaction mixture through a desalting column equilibrated with Coupling Buffer. Collect the fractions containing the activated protein.

Step 3: Conjugation with **Sulfo-Cyanine5.5 Amine**

- Dissolve **Sulfo-Cyanine5.5 amine** in Coupling Buffer. A 10- to 20-fold molar excess of the dye over the protein is recommended.

- Immediately add the **Sulfo-Cyanine5.5 amine** solution to the activated protein fractions.
- Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

Step 4: Quenching of the Reaction

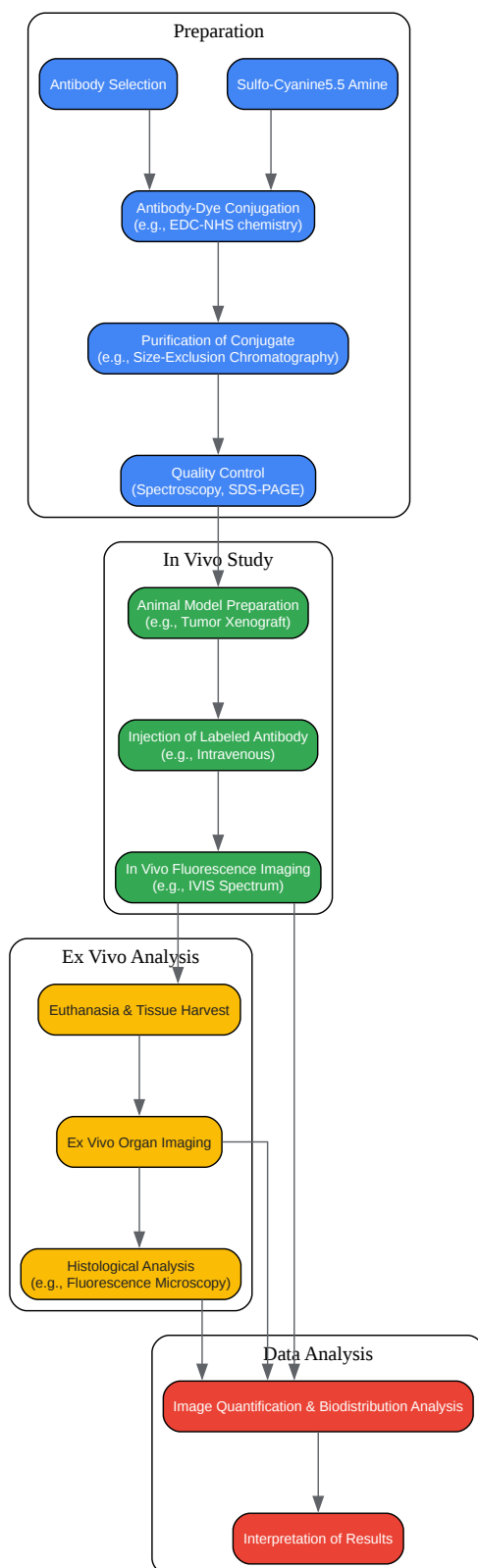
- Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
- Incubate for 15-30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

Step 5: Purification of the Conjugate

- Separate the labeled protein from unreacted dye and byproducts by size-exclusion chromatography.
- Collect the fractions corresponding to the fluorescently labeled protein.
- The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~673 nm (for Sulfo-Cyanine5.5).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for in vivo imaging using an antibody labeled with **Sulfo-Cyanine5.5 amine**.



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Caption: A typical experimental workflow for in vivo imaging.

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